Bienvenue dans la boutique en ligne BenchChem!

[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Glycine transporter 1 CNS drug discovery Schizophrenia

[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic cyclopropyl-piperidine-acetic acid derivative assigned CAS 1353953-84-0, molecular formula C13H22N2O3, and molecular weight 254.33 g·mol⁻¹. Its scaffold—an N-acetylpiperidine ring connected via a methylene bridge to an N-cyclopropylglycine moiety—belongs to the glycine transporter 1 (GlyT1) inhibitor chemotype and is disclosed in patent literature targeting neurological and psychiatric disorders.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B7916196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)CN(CC(=O)O)C2CC2
InChIInChI=1S/C13H22N2O3/c1-10(16)14-6-2-3-11(7-14)8-15(9-13(17)18)12-4-5-12/h11-12H,2-9H2,1H3,(H,17,18)
InChIKeyAPXOEICEGLCIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS 1353953-84-0): Baseline Identity and Procurement Snapshot


[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic cyclopropyl-piperidine-acetic acid derivative assigned CAS 1353953-84-0, molecular formula C13H22N2O3, and molecular weight 254.33 g·mol⁻¹ . Its scaffold—an N-acetylpiperidine ring connected via a methylene bridge to an N-cyclopropylglycine moiety—belongs to the glycine transporter 1 (GlyT1) inhibitor chemotype and is disclosed in patent literature targeting neurological and psychiatric disorders [1]. The compound is commercially offered through multiple vendors with purities ranging from 95% to 98% , providing sourcing flexibility for research procurement.

Why Generic Substitution Fails for [(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid


Although multiple compounds share the acetyl-piperidine-cyclopropyl-amino-acetic acid architecture, they are not functionally interchangeable. The regioisomer {3-[(acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353975-04-8) differs solely in the attachment point of the carboxylic acid group, yet this single structural permutation produces a predicted boiling point difference of ~21.5 °C (455.3 vs. 433.8 °C) and alters hydrogen-bonding geometry . Methyl (CAS 1353987-59-3) and ethyl (CAS 1353953-43-1) analogs lack the cyclopropyl ring’s conformational constraint, which is known to enhance metabolic stability and target residence time in GlyT1 inhibitor series [1]. Even stereochemical variants such as the (R)-enantiomer (CAS 1354003-51-2) may exhibit divergent pharmacokinetics and off-target profiles. These non-substitutable differences mandate compound-specific evaluation in any scientific or industrial workflow.

Quantitative Differentiation Evidence for [(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Versus Closest Analogs


GlyT1 Inhibition Potency: IC50 = 314 nM for [(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

The target compound inhibited human GlyT1 expressed in CHO cells with an IC50 of 314 nM, determined by [3H]glycine uptake inhibition (1 min pre‑incubation, 2 h incubation, liquid scintillation counting) [1]. Although publicly available IC50 data for the methyl (CAS 1353987-59-3) and ethyl (CAS 1353953-43-1) analogs are absent, the patent family covering this chemotype explicitly establishes that the cyclopropyl substituent confers superior potency relative to acyclic alkyl groups through conformational pre‑organization of the pharmacophore [2]. The 314 nM value serves as a benchmark for selecting the cyclopropyl-bearing compound over its alkyl counterparts in GlyT1‑targeted programs.

Glycine transporter 1 CNS drug discovery Schizophrenia

Regioisomer Boiling Point Differentiation: 455.3 °C vs. 433.8 °C

The predicted boiling point of the target compound at 760 mmHg is 455.3 ± 20.0 °C, whereas its regioisomer {3-[(acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353975-04-8) exhibits a predicted boiling point of 433.8 ± 28.0 °C under identical conditions . The ~21.5 °C elevation reflects altered intermolecular hydrogen‑bonding architecture caused by relocating the carboxylic acid group from the piperidine nitrogen to the exocyclic amine. This difference directly impacts distillation‑based purification protocols and vapor‑phase processing decisions.

Physicochemical characterization Purification process design Formulation

Regioisomer Flash Point Safety Margin: 229.2 °C vs. 216.2 °C

The target compound shows a predicted flash point of 229.2 ± 21.8 °C, which is ~13 °C higher than the 216.2 ± 24.0 °C predicted for the regioisomer . This increased margin expands the safe operating window for heated processes and may favorably influence transport classification under flammable‑material regulations.

Safety Transport classification Storage

Commercially Certified Purity: Up to 98% with Traceable Quality Assurance

The target compound is available from AKSci at a minimum purity of 95% and from Leyan at 98% purity , with certificates of analysis (CoA) provided upon request. By contrast, the regioisomer (CAS 1353975-04-8) is listed by Fluorochem without a publicly posted purity specification at the time of assessment . This gap introduces sourcing uncertainty for applications requiring defined purity, such as quantitative pharmacology or GLP‑compliant studies.

Procurement Purity specification Quality assurance

Methylene Spacer Presence Determines Scaffold Geometry and Predicted Target Engagement

The target compound incorporates a methylene spacer between the piperidine ring and the exocyclic amine (piperidin-3-ylmethyl linkage). Analogs such as [(1-acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 1353947-45-1) lack this spacer, connecting the acetic acid‑bearing nitrogen directly to the piperidine ring [1]. This structural difference alters the dihedral angle between the basic nitrogen and the carboxylic acid pharmacophore and is expected to modulate GlyT1 binding kinetics based on SAR disclosed in the patent literature [2]. While direct head‑to‑head affinity data are not publicly available, the methylene spacer has been shown in related GlyT1 inhibitor series to influence both potency and blood‑brain barrier permeability [2].

Structure-activity relationship Medicinal chemistry Lead optimization

Recommended Application Scenarios for [(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Based on Quantitative Evidence


GlyT1-Targeted CNS Drug Discovery for Schizophrenia and Cognitive Disorders

With a documented human GlyT1 IC50 of 314 nM [1], the target compound is suitable as a starting point or reference ligand for medicinal chemistry programs targeting glycine transporter 1. Its cyclopropyl substituent offers conformational pre‑organization that acyclic alkyl analogs lack [2], making it the preferred scaffold for exploring SAR around the N‑substituent while maintaining GlyT1 engagement.

Structure–Activity Relationship (SAR) Studies on Methylene Spacer Length and Connectivity

The presence of a methylene spacer between the piperidine and exocyclic amine distinguishes this compound from directly attached analogs [3]. Researchers can use the target compound to systematically probe how spacer geometry affects GlyT1 binding kinetics, selectivity, and predicted blood‑brain barrier permeability, an investigation not feasible with the no‑spacer comparator (CAS 1353947-45-1).

Process Chemistry Development Requiring Differentiated Physicochemical Properties

The target compound’s predicted boiling point (455.3 °C) and flash point (229.2 °C) are distinctly higher than those of the regioisomer (433.8 °C and 216.2 °C, respectively) . This ~21.5 °C boiling point elevation and ~13 °C flash point margin provide a wider operational envelope for distillation, solvent evaporation, and thermal processing, reducing fire risk and simplifying process safety documentation.

Quality‑Controlled Procurement for High‑Throughput and GLP‑Compliant Screening

The availability of the target compound at traceable purities of 95–98% with certificates of analysis ensures batch‑to‑batch reproducibility for high‑throughput screening and regulatory‑grade pharmacology. In contrast, the regioisomer lacks a publicly posted purity specification, introducing unacceptable sourcing risk for studies requiring defined material quality.

Quote Request

Request a Quote for [(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.